Laurolinium

Descripción

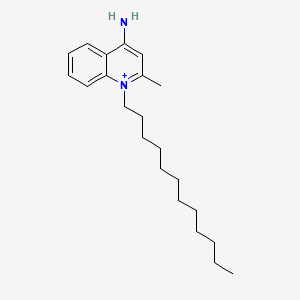

Structure

3D Structure

Propiedades

Número CAS |

6803-62-9 |

|---|---|

Fórmula molecular |

C22H35N2+ |

Peso molecular |

327.5 g/mol |

Nombre IUPAC |

1-dodecyl-2-methylquinolin-1-ium-4-amine |

InChI |

InChI=1S/C22H34N2/c1-3-4-5-6-7-8-9-10-11-14-17-24-19(2)18-21(23)20-15-12-13-16-22(20)24/h12-13,15-16,18,23H,3-11,14,17H2,1-2H3/p+1 |

Clave InChI |

MJWHEEXHUDCWDA-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C |

SMILES canónico |

CCCCCCCCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Laurolinium; Laurolinium ion; Laurolinium cation; |

Origen del producto |

United States |

Advanced Spectroscopic and Analytical Characterization of Laurolinium and Quaternary Ammonium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. For quaternary ammonium (B1175870) compounds like Laurolinium, NMR provides detailed insights into the chemical environment of hydrogen, carbon, and in some cases, phosphorus atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

¹H NMR spectroscopy is routinely used to characterize quaternary ammonium compounds. The ¹H NMR spectrum provides information on the number of different types of protons in a molecule and their chemical environment, which is reflected in their chemical shifts (δ) measured in parts per million (ppm) youtube.com. The multiplicity of the signals (singlet, doublet, triplet, multiplet, etc.) and their coupling constants (J values in Hertz) provide further details about the connectivity of atoms youtube.com.

For quaternary ammonium groups, the absence of an N-H bond makes their detection in ¹H NMR spectra challenging, often appearing as weak signals from long-range ¹⁴N-H coupling, which may not be conclusive on their own due to low intensity acs.orgnih.gov. However, the protons on the carbon atoms directly attached to the positively charged nitrogen atom are typically deshielded and appear at characteristic chemical shifts.

Studies on quaternary ammonium compounds have utilized ¹H NMR to confirm their formation and structural integrity mdpi.comscirp.org. For instance, the presence of additional proton peaks corresponding to alkyl groups attached to the quaternary nitrogen is indicative of successful quaternization researchgate.net. ¹H NMR is also used for quantitative analysis by integrating the signals, allowing for the determination of the proportion of different components in a mixture mdpi.commdpi.com.

While specific ¹H NMR data for this compound were not extensively found in the search results, general principles for QACs apply. The chemical shifts and splitting patterns of the protons in the lauryl chain and the protons around the quaternary nitrogen center would be key features in its ¹H NMR spectrum, providing evidence for its structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon environment in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

For quaternary ammonium compounds, the carbon atoms directly bonded to the positively charged nitrogen are significantly deshielded due to the positive charge and electronegativity of nitrogen, appearing at lower field (higher ppm) compared to other aliphatic carbons . This characteristic shift is a key diagnostic feature for the presence of a quaternary ammonium center.

¹³C NMR has been successfully used to characterize quaternary ammonium groups in various modified materials . The spectra clearly show the presence of these groups within the molecular structure . Analysis of the ¹³C NMR spectrum of this compound would reveal signals corresponding to the carbons in the lauryl chain and the carbons directly attached to the quaternary nitrogen, providing strong evidence for its structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, provide information about the functional groups present in a molecule based on their characteristic vibrations.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present.

For quaternary ammonium compounds, IR spectra exhibit characteristic absorption bands corresponding to the vibrations of various functional groups, including C-H stretching modes in alkyl chains and potentially bands associated with the C-N bonds in the quaternary ammonium center mdpi.comlupinepublishers.comresearchgate.net.

Studies have used FT-IR spectroscopy to characterize synthesized quaternary ammonium compounds, observing similar sets of bands for ionic compounds mdpi.com. These include broad absorption bands for O-H stretching vibrations (if hydroxyl groups are present) and C-H stretching modes mdpi.com. Characteristic peaks assigned to quaternary ammonium salts have also been identified in the IR spectra of modified materials researchgate.net.

IR spectroscopy can also provide insights into interactions, such as hydrogen bonding mdpi.com. For this compound, its IR spectrum would show characteristic bands for the long aliphatic chain (C-H stretches, bending modes) and potentially features related to the quaternary ammonium headgroup and the counterion.

Mass Spectrometry (MS) for Structural Elucidation of Quaternary Ammonium Compounds

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and obtaining structural information through fragmentation.

MS, particularly when coupled with separation techniques like Liquid Chromatography (LC-MS), is a primary tool for characterizing and elucidating the structures of organic compounds, including quaternary ammonium cations acs.orgnih.govepo.orggoogleapis.comdntb.gov.uaacs.org.

Identifying quaternary ammonium cations using MS can sometimes be challenging due to the lack of a readily observable [M+H]⁺ ion without prior structural knowledge acs.orgnih.gov. However, specific ionization techniques and fragmentation methods can aid in their identification. Electrospray ionization (ESI) is commonly used for polar and ionic compounds like QACs acs.orgnih.govamazonaws.com. The formation of characteristic ion clusters, such as [M + 2TFA]⁻ clusters when using trifluoroacetic acid as a mobile phase modifier in negative electrospray, can be indicative of quaternary ammonium cations acs.orgnih.gov. Fragmentation of these characteristic ions using techniques like Collision-Induced Dissociation (CID) can provide fragment ions that help confirm the presence of the quaternary ammonium functionality and elucidate the structure acs.orgnih.gov.

LC-MS, including techniques like LC-ToF-MS and LC-MS/MS, has been applied to the analysis of quaternary ammonium compounds in various matrices, providing powerful diagnostic tools for identification and structural elucidation dntb.gov.uaacs.org. High-resolution mass spectrometry is often required for the detection and quantification of individual QACs with varying chain lengths acs.org.

For this compound, MS analysis would provide its molecular weight and fragmentation pattern. This fragmentation pattern, obtained through techniques like CID, would yield ions corresponding to parts of the lauryl chain and the headgroup, allowing for the confirmation of its chemical structure.

X-ray Diffraction Analysis for Solid-State Structural Characterization of Quaternary Ammonium Salts.

X-ray Diffraction (XRD), particularly Powder X-ray Diffraction (PXRD) and single-crystal X-ray diffraction (SC-XRD), is a fundamental technique for characterizing the solid-state structure of crystalline materials, including quaternary ammonium salts. It is a non-destructive analytical method that provides information about the crystalline phases present, crystal structure, preferred orientations, and other structural parameters such as average grain size, crystallinity, stress, and crystal defects. rna-society.orguni.lunih.gov The technique relies on the diffraction of X-rays by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern that acts as a fingerprint for a specific crystalline form. rna-society.orgnih.gov

SC-XRD can reveal detailed structural information, including molecular interactions within the crystal lattice nih.gov, while PXRD is widely used for identifying and quantifying different polymorphic forms of a substance uni.lunih.gov. For quaternary ammonium salts, XRD has been employed to establish the smectic liquid crystalline character and to investigate the effect of these salts on the interlayer spacing of materials like hydrophlogopite when used as intercalation agents. The appearance of water-stable spacings in XRD studies can confirm the waterproofing effect of quaternary ammonium salts on clay minerals like montmorillonite (B579905) and suggest a method to investigate their interaction mechanism.

While XRD is a powerful tool for the solid-state characterization of quaternary ammonium salts, specific detailed XRD data or research findings for this compound were not found in the conducted search.

Surface and Interfacial Analytical Techniques.

Surface and interfacial analytical techniques are crucial for understanding the behavior of quaternary ammonium compounds, particularly their interactions at interfaces and their aggregation in solution.

Conductometry for Aggregation Pattern Assessment.

Conductometry is a common and effective method for assessing the aggregation patterns of surfactants, including quaternary ammonium compounds, in aqueous solutions. This technique measures the electrical conductivity of a solution as a function of surfactant concentration. Below the critical micelle concentration (CMC), the conductivity increases linearly with the addition of the ionic surfactant due to the presence of free ions. As the concentration reaches the CMC, micelles begin to form. Micelles are aggregates of surfactant molecules where the hydrophobic tails are oriented towards the interior, and the charged head groups are on the exterior, interacting with the solvent. The formation of micelles leads to a change in the slope of the conductivity versus concentration curve because the effective number of charge carriers (ions) in the solution increases at a slower rate above the CMC due to counterion binding to the micelle surface.

The CMC value, a key parameter determined by conductometry, represents the concentration above which micelles predominantly form. Studies on various quaternary ammonium surfactants have utilized conductometry to determine CMC values and related micellization parameters such as the degree of counterion dissociation (β) and the Gibbs free energy of micellization (ΔGmic). For example, conductometry measurements have shown good agreement with surface tension studies for determining CMC values of gemini (B1671429) quaternary ammonium surfactants. The CMC and other micellization parameters can be influenced by factors such as temperature, alkyl chain length, and the nature of the counterion and spacer groups in gemini surfactants.

While conductometry is widely used for characterizing the aggregation behavior of quaternary ammonium compounds, specific conductometry data or research findings for this compound were not found in the conducted search.

Fluorescence Spectroscopy for Molecular Aggregation Studies.

Fluorescence spectroscopy is a sensitive technique employed to study the molecular aggregation of quaternary ammonium compounds, often by utilizing fluorescent probes. Changes in the fluorescence intensity, wavelength shifts, or other spectral characteristics of a probe molecule can indicate changes in the polarity or environment around the probe, which occur during micellization or other aggregation processes. For instance, pyrene (B120774) is a commonly used fluorescent probe for determining the critical aggregation concentration (CAC) of amphiphilic compounds, including quaternary ammonium derivatives. The changes in the vibrational fine structure of the pyrene fluorescence spectrum are sensitive to the polarity of its environment, allowing for the detection of micelle formation.

Fluorescence spectroscopy can also provide insights into the structure and properties of aggregates, such as the aggregation number of micelles, often through steady-state fluorescence quenching methods. Studies have used fluorescence spectroscopy to demonstrate membrane preservation during treatment with soft quaternary ammonium compounds and to investigate the formation of larger aggregates compared to traditional QACs. The interaction between fluorescently labeled biopolymers and cationic surfactants, including quaternary ammonium compounds like cetyltrimethylammonium bromide, has been studied using Fluorescence Correlation Spectroscopy to observe changes in diffusive behavior upon interaction and aggregation.

While fluorescence spectroscopy is a valuable tool for studying the aggregation of quaternary ammonium compounds, specific fluorescence spectroscopy data or research findings for this compound were not found in the conducted search.

UV-Visible Spectroscopy for Interaction Profiling.

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. This absorption is a result of electronic transitions within the molecules, particularly in the presence of chromophores (functional groups that absorb UV or visible light). UV-Vis spectroscopy can be used for both qualitative and quantitative analysis of quaternary ammonium compounds, especially if they contain chromophoric groups or can form complexes with dyes that absorb in the UV-Vis range.

For interaction profiling, UV-Vis spectroscopy can be used to study the binding of quaternary ammonium compounds to other substances, such as proteins or fibers. Changes in the UV-Vis spectrum of a compound or a dye upon interaction can indicate binding or complex formation. For example, UV-Vis spectrophotometry has been used to measure the exhaustion percentages of quaternary ammonium compounds from cellulose-based fibers and wipes, indicating their binding to these materials. The formation of intensely colored ion-association complexes between quaternary ammonium salts and anionic dyes, easily detectable by UV-Vis spectroscopy, has been utilized for the identification and quantitative detection of these compounds. UV-Vis spectroscopy has also been correlated with X-ray diffraction in studies investigating oxidative demethylation reactions involving quaternary ammonium compounds.

While UV-Vis spectroscopy is applied for interaction profiling and quantitative analysis of quaternary ammonium compounds, specific UV-Vis spectroscopy data or research findings for this compound were not found in the conducted search.

Inverse Gas Chromatography for Sorption Properties Evaluation.

Inverse Gas Chromatography (IGC) is a versatile gas-solid technique used to characterize the surface and bulk properties of solid materials, including the evaluation of sorption properties of quaternary ammonium-based materials. Unlike traditional gas chromatography where the sample is injected into a column with a known stationary phase, in IGC, the solid material of interest is packed into the column, and vapors of known properties (probe molecules) are injected. By analyzing the retention times of the probe molecules, information about the interactions between the vapor and the solid surface can be obtained.

IGC can be used to determine various physicochemical properties, including adsorption isotherms, heats of sorption, glass transition temperature, solubility parameters, surface energy (dispersive and polar components), adhesion/cohesion properties, and surface chemistry. This technique is particularly useful for characterizing particulate solids like powders and fibers. Studies have applied IGC to evaluate the sorption properties of quaternary ammonium salts, such as their capacity for carbon dioxide capture, by determining thermodynamic parameters like the enthalpy change of sorption and Henry's law constant.

While IGC is a valuable method for evaluating the sorption properties of quaternary ammonium compounds and materials containing them, specific IGC data or research findings for this compound were not found in the conducted search.

Computational Chemistry and Molecular Modeling Studies of Quaternary Ammonium Compounds

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles based on defined force fields, MD can provide insights into the dynamic behavior of complex systems, such as the interactions of molecules with biological membranes or their self-assembly into aggregates. This method is particularly valuable for understanding processes that occur on the nanoscale and involve many interacting particles.

Simulation of Intermolecular Interactions with Phospholipid Bilayers

Molecular dynamics simulations are frequently employed to investigate the interactions between quaternary ammonium (B1175870) compounds and phospholipid bilayers, which serve as models for biological membranes rsc.orgacs.orgmdpi.complos.orgmdpi.com. These simulations can reveal how QAC molecules approach, insert into, and interact with the lipid components of the bilayer nih.govresearchgate.net. Studies on various QACs have shown that electrostatic interactions between the positively charged headgroup of the QAC and the negatively charged headgroups of phospholipids (B1166683) play a significant role in the initial approach to the membrane nih.govresearchgate.netresearchgate.net. Subsequently, the hydrophobic tails of the QACs can insert into the hydrophobic core of the bilayer nih.govresearchgate.net. MD simulations allow for the analysis of the depth of insertion, orientation within the bilayer, and the specific lipid molecules that interact with the QAC. While the principles of these interactions are applicable to Laurolinium as a QAC, specific MD simulation data detailing the intermolecular interactions of this compound with phospholipid bilayers were not found in the consulted sources.

Exploration of Surfactant Aggregate Formation and Migration at Biological Interfaces

The ability of surfactants, including many QACs, to form aggregates such as micelles is a crucial aspect of their behavior in aqueous environments and at interfaces rug.nlnih.govnih.govmdpi.comresearchgate.net. Molecular dynamics simulations can be used to study the spontaneous aggregation of surfactant molecules above their critical micelle concentration (CMC) and the dynamics of these aggregates rug.nlnih.gov. Furthermore, MD simulations can explore the migration of surfactant monomers or aggregates to biological interfaces, such as cell membranes rsc.orgmdpi.comresearchgate.net. These simulations can track the movement of surfactant molecules, their adsorption at the interface, and the potential formation of mixed aggregates with membrane lipids rsc.orgmdpi.com. Understanding the kinetics and thermodynamics of these processes is essential for predicting the behavior of surfactants in biological systems. Although MD simulations are a suitable method for exploring the aggregation and migration of QACs, specific studies focusing on the surfactant aggregate formation and migration of this compound at biological interfaces using MD simulations were not identified in the search results.

Analysis of Bilayer Structural Alterations induced by Quaternary Ammonium Compounds

Interactions between quaternary ammonium compounds and phospholipid bilayers can lead to significant alterations in the structural properties of the membrane rsc.orgacs.org. Molecular dynamics simulations are valuable for analyzing these changes at the molecular level rsc.orgmdpi.com. Simulations can reveal how the insertion and presence of QACs affect bilayer properties such as thickness, area per lipid, lipid packing, and the order parameters of lipid acyl chains rsc.orgmdpi.com. These structural changes can influence membrane fluidity and permeability. Studies on various QACs have demonstrated that their interaction with bilayers can lead to membrane deformation and disruption, potentially through mechanisms involving electrostatic attraction, intercalation, and subsequent destabilization rsc.orgresearchgate.netresearchgate.net. While MD simulations are well-suited to analyze such alterations, specific data from MD simulations detailing the structural changes induced in phospholipid bilayers solely by this compound were not found in the provided search results.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed electronic description of molecules and their interactions. These methods are particularly useful for studying the electronic structure, bonding, and reactivity of molecules.

Density Functional Theory (DFT) for Atomic Interaction Prediction

First Principles Molecular Modeling for Interfacial Phenomena

First principles molecular modeling, often based on DFT, can be applied to study interfacial phenomena at the atomic level llnl.govacs.orgmdpi.comuab.cat. This approach uses the fundamental laws of quantum mechanics to describe the interactions between atoms and molecules at interfaces, without relying on empirical parameters llnl.govacs.orgmdpi.com. For systems involving QACs and biological interfaces, first principles methods can provide detailed information about the electronic and structural properties of the interface, the adsorption mechanisms of molecules, and the influence of the interface on molecular properties llnl.govacs.orgmdpi.comuab.cat. These calculations can complement MD simulations by providing a more accurate description of the electronic interactions, particularly in cases where chemical reactions or bond breaking/formation are involved llnl.govmdpi.com. While first principles molecular modeling is a powerful tool for investigating interfacial phenomena involving various molecules, including potentially QACs, specific applications of first principles molecular modeling solely focused on the interfacial phenomena of this compound were not found in the search results.

Coarse-Grained and Multi-Scale Modeling Approaches. Coarse-grained (CG) and multi-scale modeling techniques are valuable for studying large molecular systems and complex phenomena involving quaternary ammonium compounds over extended time and length scalesmdpi.commdpi.comnih.govresearchgate.net. These methods simplify the representation of molecules by grouping atoms into larger "beads," significantly reducing the computational cost compared to atomistic simulations while retaining essential physical propertiesmdpi.comscitechdaily.com.

Multi-scale modeling, which combines different levels of theory or resolution, allows researchers to bridge the gap between detailed atomic-level interactions and larger-scale system behavior. For instance, a multi-scale approach might use atomistic simulations to derive parameters for a CG model, which is then used to simulate larger systems or longer timescales mdpi.commdpi.com. This is particularly useful for studying the behavior of QACs in complex environments such as membranes or polymeric matrices, where their self-assembly, diffusion, and interaction with the surrounding medium are critical mdpi.comnih.govnih.gov. Studies on anion-exchange membranes (AEMs) functionalized with quaternary ammonium groups have utilized multiscale modeling, combining CG, atomistic, and reactive molecular dynamics simulations to investigate morphology, transport mechanisms, and chemical stability mdpi.commdpi.comnih.gov.

Monte Carlo Simulations for Conformational Analysis. Monte Carlo (MC) simulations are stochastic methods used to explore the potential energy surface of molecules and sample different conformationswikibooks.org. For quaternary ammonium compounds, which can have flexible alkyl chains, conformational analysis is crucial for understanding their preferred shapes and how these conformations might influence their interactions and propertiesrsc.orgresearchgate.net.

MC simulations can be used to predict structural properties and the distribution of different conformers in various environments, including solutions rsc.orgnih.govnih.gov. Studies have employed MC simulations to investigate the conformational preferences of quaternary ammonium ions, such as tetraalkylammonium ions, in the gas phase and solution, providing insights into the influence of hydrocarbon chain length and the surrounding medium on their structure rsc.orgresearchgate.net. These simulations can help to understand the flexibility of the dodecyl chain in this compound and how its conformation might change depending on whether it is in a solvent or interacting with a surface or biological target. MC simulations have also been applied to study the interactions of quaternary ammonium compounds with other molecules, such as nucleic acids nih.govnih.gov.

Development and Application of Diabatic Approaches. While the provided search results do not contain specific details on the development and application of diabatic approaches directly related to this compound or general QACs within the scope of the requested citationnih.gov, diabatic approaches are theoretical methods used in computational chemistry to describe chemical reactions and processes involving changes in electronic state. These approaches are particularly relevant for understanding reaction mechanisms and energy transfer in complex systems. Their application to QACs could potentially involve studying their degradation pathways or interactions involving electron transfer, although specific research in this area concerning QACs was not prominently featured in the search results.

Molecular Docking for Ligand-Target Interaction Prediction. Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) with a larger molecule (receptor), such as a protein or a membranemdpi.comnih.govfigshare.comacs.orgresearchgate.netnih.gov. This method is highly relevant for studying the interactions of quaternary ammonium compounds with biological targets or other materials.

Molecular docking studies have been applied to investigate the binding of QACs to various targets, including organic matter, plant transporters, and bacterial proteins figshare.comacs.orgresearchgate.netnih.gov. These studies can help elucidate the mechanisms by which QACs exert their effects, such as antimicrobial activity through membrane disruption or interaction with essential enzymes nih.govresearchgate.net. For this compound, molecular docking could be used to predict its binding to bacterial cell membranes or specific protein targets, providing insights into its potential antimicrobial mechanism. Studies have shown that the structural features of QACs, including the length of alkyl chains and the nature of the cationic head group, influence their interactions and binding energies nih.govfigshare.comacs.org. Molecular docking can help to quantify these interactions and identify key residues or regions involved in binding figshare.comresearchgate.net.

Data from molecular docking studies can be presented in terms of binding energies or scores, which indicate the predicted strength of the interaction. For example, studies on the sorption of organic cations, including QACs, to organic matter have used calculated binding energies from docking simulations to correlate with experimental sorption data figshare.com.

Network Pharmacology Applications in Compound Study. Network pharmacology is an emerging field that focuses on understanding the complex interactions between drugs, biological targets, and disease networksnih.gov. This approach moves beyond the traditional "one drug, one target" paradigm to explore how compounds modulate multiple targets and pathways within a biological system.

While comprehensive network pharmacology studies specifically centered on this compound were not extensively found in the search results, quaternary ammonium compounds have been included in network-based analyses nih.gov. Network pharmacology can be applied to QACs to investigate their potential effects on various biological pathways and to identify potential off-target effects or synergistic interactions with other compounds. For example, a study utilized network modeling to predict the effects of various substances, including QACs, on cardiac fibrosis by integrating drug-target interactions with signaling networks nih.gov. This demonstrates the potential of network pharmacology to provide a systems-level understanding of how QACs might influence complex biological processes. Applying network pharmacology to this compound could involve constructing interaction networks based on its known or predicted targets and exploring how these targets are connected within biological pathways relevant to its intended or observed activities.

Mechanistic Investigations at the Molecular and Cellular Level for Quaternary Ammonium Compounds

Molecular Interactions with Biological Membranes.

Quaternary ammonium (B1175870) compounds like Laurolinium are characterized by a positively charged nitrogen atom linked to four organic substituents. This structure confers amphipathic properties, allowing them to interact with the lipid bilayers of biological membranes. The cationic head group is attracted to the negatively charged components of the membrane surface, while the hydrophobic chains can partition into the lipid core of the membrane.

Membrane Permeability Disruption Mechanisms.

The primary mechanism by which many QACs, including presumably this compound, exert their antimicrobial effect involves the disruption of the cell membrane. These compounds can bind to the membrane surface, leading to alterations in membrane structure and integrity. This interaction can increase membrane permeability, causing leakage of essential intracellular components such as ions, nucleotides, and proteins. The loss of these vital molecules disrupts cellular homeostasis and leads to cell death. Disinfectants, including quinoline (B57606) derivatives like this compound, are known to cause membrane disruption. scribd.com

Effects on Lipid Polymorphism and Membrane Perturbation.

Quaternary ammonium compounds can influence the physical properties of lipid bilayers, potentially affecting lipid polymorphism. While specific studies on this compound's direct impact on lipid polymorphism are limited in the provided search results, QACs in general can perturb the highly ordered structure of the lipid bilayer. This perturbation can lead to changes in membrane fluidity and phase behavior. The interaction of the hydrophobic chains of the QAC with the acyl chains of membrane lipids, combined with the electrostatic interaction of the head group, can destabilize the bilayer structure.

Interaction with Lipid Head Groups and Bilayer Deformation.

This compound, as a cationic molecule, interacts strongly with the negatively charged head groups of membrane lipids, such as phospholipids (B1166683). This electrostatic interaction is a key initial step in membrane binding. The insertion of the hydrophobic tail into the bilayer interior further stabilizes the association. This interaction can lead to deformation of the lipid bilayer. While direct experimental data detailing this compound's specific effects on lipid head group interaction and bilayer deformation were not prominently found in the provided results, these are established mechanisms for many membrane-active antimicrobial agents, including QACs.

Formation of Membrane Blebs and Multilamellar Structures on Cellular Envelopes.

Interference with Cellular Metabolic Pathways.

Beyond direct membrane damage, quaternary ammonium compounds can also interfere with essential cellular metabolic processes.

Blockade of Mitochondrial ATP Synthesis via F1-ATPase Inhibition.

Mitochondrial ATP synthase, also known as F1F0-ATP synthase or complex V, is crucial for cellular energy production through oxidative phosphorylation. mdpi.comtaylorandfrancis.com It synthesizes ATP from ADP and phosphate (B84403), driven by a proton gradient across the inner mitochondrial membrane. mdpi.comtaylorandfrancis.com The F1 portion of the enzyme contains the catalytic sites for ATP synthesis and can also hydrolyze ATP. microbialcell.comnih.gov Inhibition of mitochondrial ATP synthesis can significantly reduce cellular energy charge. nih.gov

Research on QACs indicates they can affect mitochondrial bioenergetics. Some QACs have been shown to inhibit mitochondrial respiration, primarily at complex I, and to a lesser extent, slow down coupled ADP phosphorylation. nih.gov This effect could stem from direct inhibition of ATP synthase (F1F0-ATPase) or interference with ADP/ATP and phosphate transport across the inner mitochondrial membrane. nih.gov While direct studies on this compound's specific effect on F1-ATPase were not found, the general mechanism observed for other QACs suggests a potential for this compound to impact mitochondrial ATP synthesis through this pathway. nih.gov The endogenous inhibitor protein IF1 is a natural regulator of mitochondrial ATP synthase, preventing ATP hydrolysis under certain conditions. biorxiv.orgfrontiersin.orgnih.gov

Interactions with Intracellular Components.

Quaternary ammonium compounds interact with various cellular components, primarily driven by their positive charge and amphiphilic nature. mdpi.commdpi.com These interactions can lead to significant disruptions within the cell.

Coagulation of Nucleoid Region and Cytoplasm.

The interaction of QACs with bacterial cells begins with electrostatic attraction between the positively charged nitrogen atom of the QAC and the negatively charged components of the bacterial cell membrane, such as teichoic and lipoteichoic acids in Gram-positive bacteria. mdpi.comrsc.org This initial interaction can lead to membrane destabilization and increased permeability, causing leakage of intracellular contents. mdpi.comnih.gov While direct evidence specifically mentioning this compound causing coagulation of the nucleoid region and cytoplasm was not found in the provided search results, studies on other QACs suggest that at higher concentrations, they can lead to more catastrophic membrane damage and potentially intracellular coagulation. nih.gov The nucleoid region, containing the bacterial chromosome, and the cytoplasm are both susceptible to disruption following severe membrane damage and leakage. scribd.com

Ion-Dipole and Hydrogen Bonding Interactions of Quaternary Ammonium Salts with Anions.

Quaternary ammonium salts interact with anions through a combination of ion-dipole interactions and, in some cases, hydrogen bonding. mdpi.comresearchgate.net While pure non-directional ionic electrostatic interactions might be expected, experimental evidence, including single-crystal X-ray diffraction and 1H-NMR data, confirms the presence of directional ion-dipole cooperative +N-C-H hydrogen bonding interactions between quaternary ammonium species and anions. mdpi.comresearchgate.net This is particularly relevant for understanding the behavior of these compounds in solution and their interactions with biological molecules. mdpi.com

Structure Activity Relationship Sar Studies: Theoretical and Molecular Insights for Laurolinium Analogues

Influence of Alkyl Chain Length and Lipophilicity on Molecular Interactions of Quaternary Ammonium (B1175870) Compounds.

The length and nature of the alkyl chains attached to the quaternary nitrogen atom significantly impact the molecular interactions of QACs. These chains contribute to the lipophilicity (hydrophobicity) of the molecule, which is a key factor in its interaction with lipid membranes of microorganisms or in forming aggregates in aqueous solutions mdpi.comnih.gov.

Studies have shown that the antimicrobial activity of QACs is highly dependent on the alkyl chain length. There is often an optimal chain length for maximum activity, which can vary depending on the type of microorganism (Gram-positive or Gram-negative bacteria, fungi) nih.govfrontiersin.org. For instance, optimal activity against Gram-positive bacteria is often observed with chain lengths shorter than 12–14 carbons, while Gram-negative bacteria may require compounds with a chain length of 14–16 carbons frontiersin.org. This difference is attributed to the structural variations in the cell envelopes of these bacteria; Gram-negative bacteria have a more complex outer membrane that acts as a barrier rsc.org.

The lipophilicity, often quantified by parameters like the octanol-water partition coefficient (logP), increases with increasing alkyl chain length. This increased lipophilicity enhances the ability of the QAC to partition into and disrupt the lipid bilayer of cell membranes nih.govrsc.org. The interaction involves initial electrostatic attraction between the positively charged nitrogen head and the negatively charged components of the bacterial membrane, followed by the insertion of the hydrophobic tail into the membrane nih.govfrontiersin.orgrsc.org. This intercalation disrupts membrane integrity, leading to leakage of intracellular contents and cell death mdpi.comrsc.org.

However, excessive lipophilicity due to very long alkyl chains can sometimes lead to decreased activity, possibly because the molecule becomes too insoluble in the aqueous phase to reach the membrane effectively or due to different aggregation behavior frontiersin.org.

Research findings illustrate this relationship. For example, a study on quaternary heteronium (B1210995) salts, including QACs, found that antibacterial activity against Staphylococcus aureus was significantly influenced by alkyl chain length, with optimal lengths observed between C10 and C14 researchgate.netmdpi.com.

Here is an example illustrating the general trend of antimicrobial activity versus alkyl chain length for a hypothetical series of QACs:

| Alkyl Chain Length | Relative Antimicrobial Activity (Arbitrary Units) |

| C8 | 5 |

| C10 | 10 |

| C12 | 15 |

| C14 | 12 |

| C16 | 8 |

| C18 | 4 |

Note: This table is illustrative and based on general trends observed in QAC SAR studies; specific values vary greatly depending on the QAC structure and target organism.

Rational Design of Modified Quaternary Ammonium Scaffolds.

Rational design of modified QAC scaffolds involves tailoring the molecular structure to optimize desired properties, such as antimicrobial activity, reduced toxicity, or specific surface-active properties mdpi.com. This goes beyond simply varying alkyl chain length and includes modifications to the "head" group, the introduction of multiple quaternary centers, or the incorporation of QAC moieties into larger structures like polymers or dendrimers nih.govuzhnu.uz.uanih.gov.

Strategies for rational design include:

Modifying the Head Group: Altering the groups attached to the nitrogen atom can influence the charge distribution and steric hindrance around the cationic center, affecting interactions with target molecules or surfaces uzhnu.uz.ua.

Introducing Multiple Quaternary Centers: Bis- and multi-QACs, containing two or more positively charged nitrogen atoms, can exhibit enhanced activity and different interaction profiles compared to mono-QACs uzhnu.uz.uanih.gov. The linker connecting these centers also plays a role researchgate.net.

Incorporating QACs into Polymers or Surfaces: Attaching QACs to polymer backbones or solid surfaces creates materials with contact-killing properties, where microorganisms are inactivated upon contact with the modified material nih.govnih.govresearchgate.net. This approach can also help to reduce systemic toxicity nih.gov.

Designing Hybrid Structures: Combining QACs with other functional molecules or incorporating natural product-based scaffolds can lead to synergistic effects or novel properties uzhnu.uz.uanih.gov.

Rational design is guided by SAR studies, computational modeling, and an understanding of the intended application. For example, designing QACs for surface disinfection might focus on maximizing surface activity and stability, while designing them for a biomedical application might prioritize a balance between antimicrobial efficacy and reduced toxicity to mammalian cells nih.govmdpi.com.

Impact of Structural Modifications on Surface Activity.

The surface activity of QACs is a direct consequence of their amphiphilic structure, allowing them to adsorb at interfaces, such as the air-water or oil-water interface uzhnu.uz.ua. Structural modifications can significantly alter this property.

Key structural features influencing surface activity include:

Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to increased surface activity and a lower critical micelle concentration (CMC) acs.orgresearchgate.net. This is because longer hydrophobic chains have a stronger tendency to minimize contact with water by accumulating at interfaces wikipedia.org.

Nature of the Hydrophilic Head Group: The size, charge distribution, and counterion associated with the quaternary ammonium head group can affect how the molecule packs at the interface and its interactions with the surrounding medium nih.govnih.gov.

Presence of Multiple Hydrophobic Chains or Quaternary Centers: Gemini (B1671429) surfactants, which have two hydrophilic heads and typically two hydrophobic tails, often exhibit enhanced surface activity and lower CMCs compared to their single-chain counterparts nih.gov.

Surface activity is often quantified by measuring the reduction in surface tension of water as a function of QAC concentration acs.org. The concentration at which micelles begin to form in bulk solution is the CMC; below the CMC, QACs primarily exist as monomers and adsorb at interfaces wikipedia.orgaimspress.com.

Research on amide quaternary ammonium surfactants, for instance, demonstrated that increasing alkyl chain length led to a decrease in CMC and the surface tension at the CMC, indicating increased surface activity acs.org.

Here's a simplified representation of how alkyl chain length can affect critical micelle concentration (CMC):

| Alkyl Chain Length | Critical Micelle Concentration (CMC) (Arbitrary Units) |

| C10 | 100 |

| C12 | 50 |

| C14 | 20 |

| C16 | 10 |

Note: This table illustrates a general trend; actual CMC values depend on temperature, solvent, and the specific QAC structure.

Correlation between Structure and Micellar Aggregate Formation.

QACs, being surfactants, can self-assemble into various types of aggregates, such as micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC) wikipedia.orgaimspress.com. The structure of the QAC significantly influences its ability to form micelles and the characteristics of these aggregates acs.orgnih.gov.

Factors correlating structure with micellar aggregation include:

Alkyl Chain Length and Architecture: The length, branching, and number of hydrophobic tails dictate the packing parameter of the surfactant molecule, which in turn influences the shape of the aggregates formed (e.g., spherical micelles, cylindrical micelles, vesicles) wikipedia.orgnih.gov. Longer or bulkier hydrophobic tails favor the formation of larger or more complex aggregates nih.gov.

Head Group Structure and Counterion: The size and charge of the hydrophilic head group and the nature of the counterion affect the electrostatic repulsion between head groups and their hydration, influencing the curvature and stability of the aggregates nih.govnih.gov.

Concentration and Environmental Conditions: Beyond the CMC, increasing surfactant concentration can lead to transitions between different aggregate structures aimspress.com. Temperature, pH, and the presence of salts or other molecules in the solution also affect micelle formation and structure wikipedia.org.

Understanding the correlation between QAC structure and micellar aggregation is important because the properties of these aggregates can be exploited in applications like solubilizing hydrophobic substances, drug delivery, or creating structured fluids researchgate.netnih.gov. For example, the ability of micelles to solubilize hydrophobic drugs depends on the size and nature of the micellar core, which is influenced by the surfactant structure nih.gov.

Research indicates that increasing the alkyl chain length of cationic surfactants can lead to an increase in the size of micelles and can even induce the formation of vesicles at low concentrations nih.gov. Studies on amide quaternary ammonium surfactants have shown that they can self-assemble into aggregates, mostly vesicles, and that their CMC values decrease with increasing alkyl chain length acs.org.

| QAC Structure Feature | Impact on Micellar Aggregation |

| Increased Alkyl Chain Length | Decreased CMC, increased aggregation number, potential for larger or different aggregate shapes (e.g., vesicles) acs.orgresearchgate.netnih.gov |

| Bulkier Head Group | Increased CMC, favors aggregates with higher curvature (e.g., spherical micelles) |

| Counterion Type | Can influence CMC and aggregate stability through electrostatic interactions nih.gov |

| Multiple Quaternary Centers (Gemini QACs) | Lower CMC, enhanced aggregation ability nih.gov |

Note: This table summarizes general trends and the specific outcome depends on the interplay of multiple structural and environmental factors.

Design and Synthesis of Novel Laurolinium Derivatives and Analogues

Strategies for Enhancing Molecular Properties through Derivatization.

Strategies for enhancing the molecular properties of Laurolinium through derivatization primarily involve modifying the existing structural elements or introducing new functionalities. One common approach in quaternary ammonium (B1175870) compound synthesis is the variation of the hydrophobic chain length and structure, as this significantly impacts surface activity and interactions with biological membranes. For instance, studies on lauryl trimethyl ammonium surfactants with different counteranions have shown that the counterion can influence structural characteristics and aqueous surfactant properties researchgate.net. Similarly, altering the alkyl chain length in quaternary ammonium surfactants has been shown to affect critical micelle concentration (CMC) and surface tension researchgate.netresearchgate.net.

Another strategy involves modifying the head group. While this compound has a substituted quinolinium head group, research on other quaternary ammonium compounds explores variations in the amine structure, such as incorporating amide bonds or creating gemini (B1671429) surfactants with multiple quaternary centers linked by a spacer nih.govmdpi.comtandfonline.com. These modifications can influence properties like surface activity, aggregation behavior, and interaction with different interfaces.

Introducing cleavable linkages into the structure is a strategy to address environmental concerns related to the persistence of some quaternary ammonium compounds. Carbonate linkages, for example, have been incorporated into the structure of quaternary ammonium surfactants to facilitate their degradation after use semanticscholar.org. This approach could potentially be applied to this compound derivatives to improve their biodegradability.

Furthermore, the design of polymerizable quaternary ammonium monomers allows for their incorporation into polymeric materials, leading to the development of materials with surface-immobilized cationic charges tandfonline.comnih.gov. This strategy provides a route to create materials with durable antimicrobial properties or other surface functionalities without the release of the active compound tandfonline.com. Applying this to this compound-like structures could yield polymeric materials with tailored surface properties.

Synthesis of Amphiphilic Quaternary Ammonium Surfactants.

The synthesis of amphiphilic quaternary ammonium surfactants, including those structurally related to this compound, typically involves the quaternization of a tertiary amine with a long hydrophobic chain using an alkylating agent. For surfactants containing a lauryl chain, a common starting material is a tertiary amine with a dodecyl group.

Various methods exist for the synthesis of quaternary ammonium salts. Conventional methods often utilize methyl halides (CH3X, X = I, Br, Cl) or dimethyl sulfate (B86663) as methylating agents nih.govacs.org. However, these reagents can be toxic and corrosive nih.govacs.org. More environmentally benign alternatives, such as dimethyl carbonate (DMC), are being explored for the methylation of tertiary amines to produce quaternary ammonium compounds researchgate.netnih.govacs.org. The reaction using DMC can yield methyl carbonate as a leaving group, which decomposes into methanol (B129727) and CO2 nih.govacs.org.

The synthesis of specific amphiphilic quaternary ammonium surfactants can involve multi-step routes. For instance, the preparation of lauryl trimethyl ammonium mono-methyl carbonate has been reported using dimethyl carbonate as the alkylating agent and lauryl dimethyl amine as the starting material researchgate.net. Another example involves the synthesis of cationic lauric ester quaternary ammonium salt through the reaction of lauric acid with an epoxypropyl ammonium chloride intermediate researchgate.net.

Gemini quaternary ammonium surfactants, characterized by having two quaternary ammonium centers, are synthesized through reactions that link two head groups with a spacer. One approach involves the amidation of a compound with a dimethylamino group followed by reaction with a dibromoalkane to form the gemini structure mdpi.com. Polymerizable gemini quaternary ammonium monomers have also been synthesized, often involving the reaction of amines with epoxides or other functionalized compounds followed by quaternization tandfonline.com.

Development of Carbonate Cleavable Quaternary Ammonium Compounds.

The development of carbonate cleavable quaternary ammonium compounds focuses on introducing a carbonate linkage into the molecule that can be hydrolyzed under specific conditions, leading to the degradation of the surfactant into less persistent products. This is a significant area of research aimed at improving the environmental profile of quaternary ammonium surfactants semanticscholar.org.

The synthesis of carbonate cleavable surfactants typically involves reacting a molecule containing a hydroxyl group with a compound that introduces the carbonate linkage, followed by quaternization of an amine group within the molecule. For example, novel carbonate cleavable surfactants based on benzalkonium chloride (BAC) have been synthesized by incorporating carbonate linkages between the hydrocarbon chain and the polar head semanticscholar.org. The synthetic route involved the reaction of fatty alcohols with guaiacol (B22219) carbonate to form an intermediate, which was then reacted with N,N-dimethyl-2-aminoethanol before quaternization semanticscholar.org.

The design principle is to create a breakable site within the surfactant molecule that is susceptible to hydrolysis, often in the presence of water or enzymes, thereby facilitating its breakdown in the environment semanticscholar.org. This approach can be applied to the design of this compound analogues by incorporating a carbonate linker in the dodecyl chain or potentially within a modified quinolinium structure, while maintaining the essential features for their intended application.

Creation of Polymer-Based Quaternary Ammonium Materials and Compatibilizers.

Polymer-based quaternary ammonium materials and compatibilizers involve the incorporation of quaternary ammonium groups into polymeric structures. This can be achieved by polymerizing monomers that contain quaternary ammonium functionalities or by grafting quaternary ammonium groups onto existing polymer chains tandfonline.comnih.govmdpi.commdpi.com. These materials offer advantages such as durability and the ability to impart surface properties without leaching of the active compound tandfonline.com.

The synthesis of polymerizable quaternary ammonium monomers is a key step in creating such materials. These monomers typically contain a polymerizable group (e.g., acrylate, methacrylate (B99206), vinyl) and a quaternary ammonium head group. Examples include the synthesis of dimethyl-hexadecyl-methacryloxyethyl-ammonium iodide (DHMAI) and 2-dimethyl-2-dodecyl-1-methacryloxyethyl ammonium iodine (DDMAI) through a Menschutkin reaction nih.gov. These monomers can then be copolymerized with other monomers, such as methyl methacrylate (MMA), to form polymers with quaternary ammonium groups in the polymer chain nih.gov.

Another approach involves synthesizing copolymers with reactive groups that can subsequently be quaternized or used to attach molecules containing quaternary ammonium centers mdpi.com. For instance, copolymers with carboxylic acid or epoxide groups have been synthesized and then modified to incorporate covalently bound or electrostatically attached quaternary ammonium units mdpi.com.

Polymeric materials containing quaternary ammonium centers can also be synthesized through the condensation of amines and epichlorohydrin, forming ionene polymers with quaternary nitrogen atoms in the main chain mdpi.com. The specific synthesis route and the choice of monomers or polymers influence the final properties of the material, including the density and accessibility of the quaternary ammonium groups, which are crucial for their function as antimicrobial surfaces or compatibilizers.

The creation of compatibilizers often involves designing polymers with segments that are compatible with different phases, and incorporating quaternary ammonium groups can provide cationic sites for interaction with negatively charged components or interfaces.

Chemical Stability and Degradation Pathways of Laurolinium and Quaternary Ammonium Compounds

General Degradation Mechanisms: Hydrolysis, Oxidation, and Photolysis relevant to Chemical Stability.

The stability of quaternary ammonium (B1175870) cations is notable; they are generally unreactive towards strong electrophiles, oxidants, and acids, and exhibit stability towards most nucleophiles. wikipedia.org However, degradation can occur when exposed to exceptionally strong bases. wikipedia.orgunacademy.com

Hydrolysis involves the cleavage of a chemical bond through reaction with water. While the core quaternary ammonium cation structure is resistant to hydrolysis under typical conditions, QACs containing hydrolyzable functional groups, such as ester or carbonate bonds, are designed to degrade via this mechanism. researchgate.netsemanticscholar.orgnih.govresearchgate.net

Oxidation can lead to the degradation of QACs. Studies have explored the oxidative degradation of QACs, including through advanced oxidation processes involving radicals. researchgate.netnih.gov Electron-donating groups on the QAC structure can promote radical degradation. nih.gov

Photolysis, the degradation of a compound induced by light, is another potential attenuation mechanism for QACs, particularly in environmental contexts. processcleaningsolutions.comacs.orgrsc.org Some QACs contain chromophoric groups that can absorb light and undergo direct photodegradation. processcleaningsolutions.comacs.org Indirect photolysis, mediated by photochemically produced radicals, can also contribute to their degradation. researchgate.net However, QACs are generally considered relatively slow to degrade by photolysis. processcleaningsolutions.comacs.orgrsc.org

Specific Degradation Pathways of Quaternary Ammonium Salts.

Beyond general mechanisms, quaternary ammonium salts can undergo specific reactions leading to their decomposition.

Hoffmann Elimination Reactions.

Quaternary ammonium salts containing a β-hydrogen atom can undergo the Hofmann elimination reaction when treated with a strong base, typically hydroxide, at elevated temperatures. libretexts.orgwikipedia.orgtestbook.comtcichemicals.comrsc.org This reaction results in the cleavage of the carbon-nitrogen bond, yielding an alkene, a tertiary amine, and water. libretexts.orgtestbook.com The Hofmann rule dictates that this elimination preferentially forms the least substituted alkene, which is in contrast to the Zaitsev rule observed in many other elimination reactions. libretexts.orgwikipedia.orgtestbook.comtcichemicals.com The bulky nature of the quaternary ammonium leaving group influences this regioselectivity, favoring the abstraction of the most accessible β-hydrogen. wikipedia.orgtestbook.com

Dealkylation Processes under Harsh Conditions.

Dealkylation, the removal of an alkyl group from the quaternary nitrogen, can occur under harsh conditions or in the presence of strong nucleophiles, such as thiolates. wikipedia.orgunacademy.com This process can lead to the formation of tertiary amines and alkyl halides or other alkyl derivatives, effectively reversing the quaternization reaction. google.com Dealkylation can also be observed under acidic conditions for certain quaternary ammonium structures. rsc.org

Carbonate Bond Hydrolysis in Cleavable Quaternary Ammonium Systems.

To address concerns about the environmental persistence of some traditional QACs, cleavable QACs have been developed. These compounds incorporate labile bonds, such as carbonate linkages, within their structure. researchgate.netsemanticscholar.orgnih.gov The presence of these carbonate bonds allows for hydrolysis to occur, leading to the breakdown of the molecule into smaller, potentially more biodegradable fragments. researchgate.netsemanticscholar.orgresearchgate.net For example, hydrolysis of carbonate-cleavable QACs can yield fatty alcohols and readily degradable compounds like choline (B1196258) or benzyldimethylamine. researchgate.netsemanticscholar.org This designed degradation pathway enhances their environmental profile.

Factors Influencing Chemical Stability: pH, Temperature, and Ionic Environment.

The chemical stability of quaternary ammonium compounds, including Laurolinium, is influenced by several environmental factors.

pH: While quaternary ammonium cations themselves are stable across a wide pH range, the pH of the surrounding medium can significantly impact degradation rates, particularly for pathways like hydrolysis and Hofmann elimination which are base-catalyzed. labinsights.nlunlv.edu Alkaline conditions can promote these degradation pathways. rsc.orglabinsights.nl The effectiveness of some QACs as antimicrobials is also noted to be better in alkaline environments, highlighting a complex interplay between environmental factors, stability, and activity. labinsights.nl

Temperature: Elevated temperatures generally lead to decreased chemical stability and increased degradation rates for chemical compounds, including QACs. umsha.ac.irresearchgate.net Thermal decomposition can occur, and the rate of other degradation pathways like hydrolysis and elimination is accelerated at higher temperatures. researchgate.net

Ionic Environment: The presence of other ions in the solution, such as metal ions in hard water or anionic surfactants, can affect the stability and efficacy of QACs. labinsights.nl Metal ions can potentially react with some QACs, reducing their effective concentration. labinsights.nl

Forced Degradation Studies for Stability Profiling of Quaternary Ammonium Compounds.

Forced degradation studies are a critical component of assessing the intrinsic stability of pharmaceutical compounds and other chemicals, including quaternary ammonium compounds like this compound. researchgate.netbiopharminternational.commdpi.comrasayanjournal.co.in These studies involve subjecting the compound to exaggerated stress conditions to induce degradation and identify potential degradation products and pathways. researchgate.netbiopharminternational.commdpi.com

Typical stress conditions employed in forced degradation studies include exposure to acidic and alkaline hydrolysis, elevated temperatures, oxidation, and photolysis. biopharminternational.commdpi.comrasayanjournal.co.in The extent of degradation is usually controlled to a certain percentage (e.g., 10-20%) to allow for the identification and characterization of degradation products. biopharminternational.com

Advanced Research Methodologies in Quaternary Ammonium Compound Studies

In Vitro Experimental Models for Molecular Interaction Studies

In vitro experimental models play a crucial role in the initial assessment of the biological activity and molecular interactions of compounds such as Laurolinium. These models typically involve studying the compound's effects on isolated cells, tissues, or microorganisms in a controlled laboratory environment. Early studies on this compound acetate (B1210297) utilized in vitro methods to evaluate its antimicrobial spectrum, demonstrating effectiveness against representative Gram-positive bacteria, as well as many species of yeasts and fungi. dss.go.thucl.ac.uk While high doses appeared cytotoxic in some in vitro studies on isolated tissues, these models are fundamental for determining the intrinsic activity of the compound and exploring its interactions with biological targets without the complexities of a whole organism. dss.go.th The use of in vitro tests allows for the measurement of antimicrobial spectrum against specific amounts of different microorganisms. scielo.br

Microscopic Techniques for Cellular Morphology and Structural Analysis

Microscopic techniques provide essential insights into the effects of this compound on cellular morphology and structure. These methods enable visualization of the changes induced by the compound at a high resolution.

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers detailed views of cellular and subcellular structures. These techniques have been applied in the study of microbial interactions with various agents, including quaternary ammonium (B1175870) compounds. While this compound is mentioned in the context of studies utilizing electron microscopy, specific detailed findings on the morphological changes induced by this compound observed directly via SEM or TEM were not extensively detailed in the provided search results. ucl.ac.uknou.edu.ngdss.go.thgoogle.com Electron microscopy is generally valuable for observing the surface topography (SEM) and internal ultrastructure (TEM) of cells after exposure to a compound, which can reveal mechanisms of damage or interaction.

Flow Cytometry for Population-Level Cellular Response Assessment

Flow cytometry is a technique used to analyze the physical and chemical characteristics of populations of cells or particles as they pass through a laser beam. This method allows for the rapid and quantitative assessment of various cellular parameters, such as cell viability, membrane integrity, and intracellular processes, on a large number of individual cells. This compound has been mentioned in the context of studies utilizing flow cytometry, particularly in patent literature related to diagnostic/therapeutic agents and methods for treating inflammatory conditions. google.comgoogleapis.comgoogleapis.comgoogle.comgoogle.com While the search results indicate the use of flow cytometry in studies where this compound was present or evaluated alongside other compounds, specific detailed data on how this compound directly impacted cellular populations as measured by flow cytometry were not provided. Flow cytometry is a valuable tool for assessing the proportion of cells affected by a compound, analyzing changes in cell surface markers, and evaluating cell death pathways within a heterogeneous population.

Proteomic Analysis for Understanding Molecular Expression Changes

Proteomic analysis involves the large-scale study of proteins, particularly their structures, functions, and interactions. This methodology can be employed to investigate how a compound influences protein expression levels and post-translational modifications within cells or tissues. This compound has been included in lists of compounds mentioned in patent applications related to advanced drug development and manufacturing processes that involve proteomic analysis techniques like mass spectrometry (MS), including MALDI and LDI. googleapis.comepo.orggoogleapis.combiosciencedbc.jpscribd.com These patents describe methods for analyzing protein characteristics and detecting binding events between chemicals and proteins using techniques that fall under the umbrella of proteomic analysis. However, detailed research findings specifically on how this compound alters the proteome of exposed cells or organisms were not found in the provided search results. Proteomic analysis can provide a comprehensive view of the molecular pathways affected by a compound, offering insights into its mechanism of action and potential off-target effects.

Q & A

Basic: How can researchers design initial experiments to synthesize Laurolinium with high purity?

To design synthesis experiments, begin with a literature review to identify existing protocols and gaps. Prioritize variables such as reaction temperature, solvent polarity, and catalyst selection. For example, this compound’s thermal stability may require controlled heating (e.g., reflux under inert gas). Use spectroscopic techniques (NMR, IR) for real-time monitoring of intermediate formation. Document stepwise purification methods (e.g., column chromatography) to isolate this compound from byproducts. Experimental reproducibility hinges on detailed protocols, including molar ratios and reaction kinetics .

Advanced: What methodologies resolve contradictions in reported physicochemical properties of this compound?

Conflicting data (e.g., melting points or solubility) often arise from impurities or measurement variability. Address this by:

- Cross-validation : Replicate studies using identical protocols and equipment.

- Statistical reanalysis : Apply multivariate regression to identify confounding variables (e.g., humidity during crystallization).

- Advanced characterization : Use X-ray crystallography for structural confirmation or differential scanning calorimetry (DSC) for precise thermal profiles .

Include a comparative table of published properties with experimental conditions to contextualize discrepancies.

Basic: What frameworks guide the formulation of research questions for this compound studies?

Adopt structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- PICOT : In this compound derivatives (Population), how does substituent position (Intervention) compared to parent compounds (Comparison) affect antimicrobial efficacy (Outcome) over 24-hour incubation (Time)?

- FINER : Ensure questions address gaps (e.g., unexplored bioactivity mechanisms) while aligning with ethical synthesis practices .

Advanced: How can researchers ensure reproducibility in this compound’s catalytic applications?

Reproducibility challenges in catalysis studies (e.g., inconsistent yields) require:

- Standardized protocols : Detail catalyst loading, substrate ratios, and agitation speed.

- In-situ monitoring : Use GC-MS or HPLC to track reaction progress.

- Error margins : Report confidence intervals for kinetic data.

Publish supplementary materials with raw datasets and instrument calibration logs. Cross-reference with systematic reviews to identify protocol deviations .

Basic: What analytical techniques validate this compound’s structural integrity post-synthesis?

Combine spectroscopic (e.g., NMR for carbon backbone analysis) and chromatographic methods (HPLC for purity ≥95%). For novel derivatives, high-resolution mass spectrometry (HRMS) confirms molecular formulas. Compare results with computational simulations (e.g., DFT for expected spectral peaks) .

Advanced: How do multi-disciplinary approaches enhance this compound’s application in materials science?

Integrate computational modeling (e.g., molecular dynamics for stability predictions) with experimental data (e.g., tensile strength tests in polymer composites). Address discrepancies by:

- Sensitivity analysis : Identify which variables (e.g., crosslinking density) most impact outcomes.

- Collaborative validation : Partner with computational chemists to refine force-field parameters.

Publish hybrid methodology workflows to bridge theory-practice gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.